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molecular formula C10H16O2 B8528914 2-(prop-2-enoxymethyl)cyclohexan-1-one

2-(prop-2-enoxymethyl)cyclohexan-1-one

Cat. No. B8528914
M. Wt: 168.23 g/mol
InChI Key: YVIHJCXQZKRWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829196B2

Procedure details

To a mixture of NaH (1.14 g, 60% oil dispersion, 28.6 mmol) in dry THF (45 mL) at 0° C. was added 1,4-dioxaspiro[4.5]dec-6-ylmethanol (2.46 g, 14.3 mmol) in dry THF (5 mL). The mixture was allowed to warm to rt and stirred for 1 hr. The mixture was then cooled to 0° C. and allyl bromide (2.10 mL, 24.28 mmol) was added in one portion. The mixture was then allowed to warm to rt and stirred for 1 hr. The mixture was then heated to 60° C. overnight. It was cooled to 0° C. and quenched with 50 mL of 10% aq HCl. This mixture was stirred for 1 hr at rt. The resulting mixture was cooled to 0° C. and neutralized carefully with solid Na2CO3 and then extracted with Et2O. The combined organics were dried, filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 5.86-5.95 (m, 1H), 5.28 (d, 1H, J=1.7 Hz), 5.25 (d, 1H, J=1.5 Hz), 5.17 (d, 1H, J=10.5 Hz), 3.94-4.03 (m, 2H), 3.79 (dd, 1H, J=5.1 Hz, 9.8 Hz), 3.38 (dd, 1H, J=7.33 Hz, 9.53 Hz), 2.56-2.65 (m, 1H), 2.26-2.43 (m, 3H), 2.02-2.10 (m, 1H), 1.85-1.93 (m, 1H), 1.61-1.74 (m, 2H), 1.39-1.49 (m, 1H).
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[O:3]1[C:7]2([CH2:12][CH2:11][CH2:10][CH2:9][CH:8]2[CH2:13][OH:14])OCC1.[CH2:15](Br)[CH:16]=[CH2:17]>C1COCC1>[CH2:17]([O:14][CH2:13][CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][C:7]1=[O:3])[CH:16]=[CH2:15] |f:0.1|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.46 g
Type
reactant
Smiles
O1CCOC12C(CCCC2)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 60° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 50 mL of 10% aq HCl
STIRRING
Type
STIRRING
Details
This mixture was stirred for 1 hr at rt
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled to 0° C. and neutralized carefully with solid Na2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
CUSTOM
Type
CUSTOM
Details
The combined organics were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OCC1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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